molecular formula C15H16N4O2S B2595500 2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide CAS No. 1047724-29-7

2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide

Cat. No.: B2595500
CAS No.: 1047724-29-7
M. Wt: 316.38
InChI Key: PMMVEXOURSLYCC-UHFFFAOYSA-N
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Description

2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide is a chemical compound of interest in scientific research for its potential as a versatile biochemical tool. This benzamide and thiourea hybrid structure is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are exploring this compound and its analogs in several areas. One primary application is in antimicrobial studies, where similar thiourea-linked scaffolds have demonstrated activity in antibacterial research, making them useful for investigating new mechanisms to combat resistant organisms . Furthermore, due to its structural features, this compound serves as a valuable building block in chemical synthesis. It can be used to develop more complex molecules, such as those with a 2-aminobenzothiazole core, which are known to function as inhibitors of bacterial two-component systems (TCSs) . These systems are key regulators of virulence and antibiotic resistance in pathogens like Pseudomonas aeruginosa . By potentially interfering with the highly conserved catalytic and ATP-binding (CA) domain of histidine kinases, such inhibitors can reduce virulence factors like swarming motility and toxin production, offering a promising anti-virulence strategy . Researchers can utilize this compound to probe bacterial signal transduction pathways and develop novel anti-infective agents that work without exerting direct evolutionary pressure for traditional resistance.

Properties

IUPAC Name

1-[(2-aminobenzoyl)amino]-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-21-11-8-6-10(7-9-11)17-15(22)19-18-14(20)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3,(H,18,20)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMVEXOURSLYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide typically involves the reaction of 2-aminobenzamide with 4-methoxyphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-aminobenzamide+4-methoxyphenyl isothiocyanate2-amino-N-[(4-methoxyphenyl)carbamothioyl]aminobenzamide\text{2-aminobenzamide} + \text{4-methoxyphenyl isothiocyanate} \rightarrow \text{this compound} 2-aminobenzamide+4-methoxyphenyl isothiocyanate→2-amino-N-[(4-methoxyphenyl)carbamothioyl]aminobenzamide

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or benzamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, physicochemical properties, and reported activities:

Compound Name Structure Melting Point (°C) Key Features Reported Activity Reference
2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide Benzamide core with 2-amino group and 4-methoxyphenylcarbamothioyl substituent Not reported Thiourea linkage for hydrogen bonding; methoxy enhances lipophilicity Not explicitly reported
2-Amino-N-(4-methoxyphenyl)benzamide (Compound 5) 2-Aminobenzamide linked to 4-methoxyphenyl group (no thiourea) 121 Simpler structure lacking sulfur-based functional group Antimicrobial screening (no specifics)
2-Chloro-5-fluoro-N-[dibenzyl carbamothioyl]benzamide thiourea Chloro-fluoro benzamide with dibenzylthiourea moiety Not reported Halogen substituents (Cl, F) for electronic modulation; thiourea linkage Antibacterial (moderate activity)
3-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide Trichloroethyl group with methoxybenzamide and thiourea Not reported Trichloromethyl group for steric bulk; dual methoxy and thiourea functionalities Not reported
2-[(4-chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide Chlorophenyl methoxy and methylideneamino substituents Not reported Rigid Schiff base-like structure; halogen and methoxy groups No biological data
4-{[(4-Methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)benzamide Acetylated methoxyphenylamino group with 3-methylphenylbenzamide Not reported Acetylation reduces hydrogen-bonding capacity; methylphenyl for steric effects Not reported

Key Comparative Insights:

Structural Complexity and Functional Groups: The target compound’s thiourea group distinguishes it from simpler benzamides like 2-Amino-N-(4-methoxyphenyl)benzamide (Compound 5), which lacks sulfur-based functionalities. Substituents like trichloroethyl (in 3-Methoxy-N-(2,2,2-trichloro-1-{…}) or halogenated groups (Cl, F) can alter electronic and steric profiles, impacting solubility and interaction with hydrophobic enzyme pockets .

Physicochemical Properties: Melting points vary significantly: 2-Amino-N-(4-methoxyphenyl)benzamide melts at 121°C, while thiourea derivatives (e.g., 2-Chloro-5-fluoro-N-[dibenzyl carbamothioyl]benzamide) often have higher melting points due to stronger intermolecular interactions . Lipophilicity is influenced by methoxy and halogen substituents, affecting bioavailability and membrane permeability.

Simple benzamides like 2-Amino-N-(4-methoxyphenyl)benzamide are often intermediates in drug discovery but lack explicit activity data in the provided evidence .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for other thiourea-benzamides, such as coupling 2-aminobenzamide derivatives with isothiocyanates or thiourea precursors under mild conditions .

Biological Activity

2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

The molecular formula of this compound is C15H16N4O2SC_{15}H_{16}N_4O_2S, with a molecular weight of 320.38 g/mol. The structural characteristics include:

  • Functional Groups : Amino, carbamothioyl, and methoxy groups.
  • IUPAC Name : this compound.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 4-methoxyaniline and thiocarbonyl compounds.
  • Reactions : The reaction conditions often include refluxing in organic solvents like dichloromethane or acetonitrile.
  • Yield : The compound can be synthesized in moderate to high yields depending on the reaction conditions.

Antimicrobial Activity

Recent studies have shown that derivatives of benzamide compounds exhibit notable antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi. The mechanism is hypothesized to involve disruption of microbial cell walls or inhibition of essential enzymes.

CompoundActivityReference
This compoundModerate antimicrobial activity
Benzamide derivativesHigh antibacterial activity against Staphylococcus aureus

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. It is believed to inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate binding and catalytic activity.
  • Signal Transduction Interference : It may disrupt cellular signaling pathways crucial for cell survival and proliferation.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial potential of various benzamide derivatives, including this compound, finding it effective against certain bacterial strains but less effective than some other derivatives .
  • Anticancer Research : In vitro studies showed that related compounds can significantly inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspases .

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